

# Synthesis of Methyl N-formylanthranilate from anthranilic acid

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## Compound of Interest

Compound Name: **Methyl N-formylanthranilate**

Cat. No.: **B1584009**

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An In-Depth Technical Guide to the Synthesis of **Methyl N-formylanthranilate** from Anthranilic Acid

## Abstract

This technical guide provides a comprehensive overview and a detailed procedural account of the synthesis of **Methyl N-formylanthranilate**, a compound of interest in the flavor and fragrance industries.<sup>[1][2]</sup> The synthesis commences with anthranilic acid and proceeds through a two-step sequence involving N-formylation followed by esterification. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth mechanistic insights, a robust experimental protocol, and a discussion of the critical parameters that ensure a successful and high-yielding synthesis.

## Introduction and Strategic Overview

**Methyl N-formylanthranilate** ( $C_9H_9NO_3$ ) is an aromatic compound valued for its characteristic fruity, grape-like organoleptic properties.<sup>[2]</sup> Its synthesis from the readily available precursor, anthranilic acid, is a common objective in organic synthesis laboratories. The transformation requires two key modifications to the anthranilic acid molecule: formylation of the primary amine and esterification of the carboxylic acid.

The strategic approach detailed in this guide prioritizes a logical two-step pathway that maximizes yield and purity by first protecting the reactive amino group via formylation, which

then allows for a clean, acid-catalyzed esterification of the carboxylic acid. This sequence mitigates potential side reactions that could occur if the esterification were attempted first.

## Mechanistic Rationale and Pathway Selection

The chosen synthetic route involves two distinct, high-yielding reactions:

- N-Formylation: The introduction of a formyl group (-CHO) onto the nitrogen atom of anthranilic acid.<sup>[3]</sup> This is efficiently achieved using acetic formic anhydride (AFA) as the formylating agent.
- Esterification: The conversion of the carboxylic acid group of the N-formylated intermediate into a methyl ester using methanol under acidic catalysis (Fischer-Speier esterification).

This pathway is selected for its reliability, use of accessible reagents, and straightforward purification procedures.

## The Formylating Agent: Acetic Formic Anhydride (AFA)

Formylation is a crucial transformation in organic synthesis.<sup>[3]</sup> While pure formic anhydride is a potent formylating agent, it is thermally unstable and not commercially available.<sup>[3]</sup> A superior alternative is the mixed anhydride, acetic formic anhydride (AFA).<sup>[3][4]</sup> AFA is readily prepared in situ by reacting formic acid with acetic anhydride.<sup>[3][5]</sup> It offers excellent reactivity and selectivity. The formyl group's carbonyl carbon is more electrophilic and less sterically hindered than the acetyl group's, ensuring the preferential transfer of the formyl moiety to the nucleophilic amine.<sup>[3]</sup>

## Detailed Experimental Protocols

### Part I: Synthesis of N-Formylanthranilic Acid

This procedure details the N-formylation of anthranilic acid using in situ generated acetic formic anhydride.

Materials and Reagents:

Reagent	Formula	Molar Mass (g/mol)	Quantity (Example)	Moles (Example)
Anthranilic Acid	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>	137.14	10.0 g	0.073 mol
Formic Acid (98-100%)	CH <sub>2</sub> O <sub>2</sub>	46.03	25.2 mL (~30.8 g)	0.67 mol (~9 eq)
Acetic Anhydride	C <sub>4</sub> H <sub>6</sub> O <sub>3</sub>	102.09	20.5 mL (~22.2 g)	0.217 mol (~3 eq)
Deionized Water	H <sub>2</sub> O	18.02	As needed	-
Hydrochloric Acid (conc.)	HCl	36.46	As needed	-
Ethyl Acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	88.11	As needed	-
Anhydrous Sodium Sulfate	Na <sub>2</sub> SO <sub>4</sub>	142.04	As needed	-

### Protocol:

- Preparation of Acetic Formic Anhydride (AFA): In a 250 mL flask equipped with a magnetic stirrer, cool 25.2 mL of formic acid in an ice-water bath. While maintaining the temperature below 10 °C, slowly add 20.5 mL of acetic anhydride dropwise. The reaction is exothermic. After the addition is complete, stir the mixture in the ice bath for 30 minutes to ensure the complete formation of AFA.<sup>[3]</sup>
  - Causality Explanation: In situ generation at low temperatures is critical because AFA is thermally unstable and can decompose.<sup>[4]</sup> The excess formic acid ensures the reaction goes to completion.
- N-Formylation Reaction: To a separate 500 mL beaker containing 10.0 g of anthranilic acid, slowly add the freshly prepared, cold AFA solution with vigorous stirring. The anthranilic acid will gradually dissolve as it reacts.
- Reaction Quenching and Product Precipitation: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. Then, slowly pour the mixture into 200

mL of ice-cold water with stirring. A white precipitate of N-formylanthranilic acid should form.

- Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acids. To further purify, the crude product can be recrystallized from hot water or an ethanol-water mixture. Dry the purified crystals under vacuum.

## Part II: Synthesis of Methyl N-formylanthranilate

This procedure details the Fischer esterification of N-formylanthranilic acid.

Materials and Reagents:

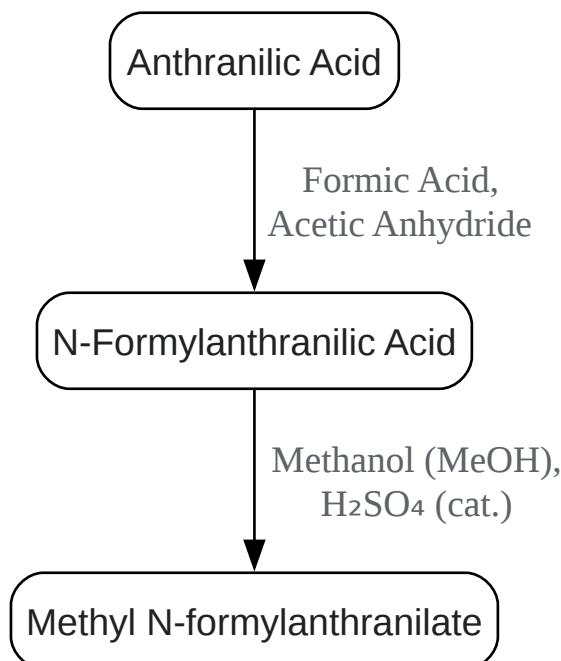
Reagent	Formula	Molar Mass (g/mol)	Quantity (Example)	Moles (Example)
N-Formylanthranilic Acid	C <sub>8</sub> H <sub>7</sub> NO <sub>3</sub>	165.15	10.0 g	0.0605 mol
Methanol	CH <sub>4</sub> O	32.04	150 mL	- (Solvent/Reagent)
Sulfuric Acid (conc.)	H <sub>2</sub> SO <sub>4</sub>	98.08	2 mL	- (Catalyst)
Saturated Sodium Bicarbonate Sol.	NaHCO <sub>3</sub>	84.01	As needed	-
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	As needed	-
Anhydrous Magnesium Sulfate	MgSO <sub>4</sub>	120.37	As needed	-

Protocol:

- Reaction Setup: In a 250 mL round-bottom flask, suspend 10.0 g of dry N-formylanthranilic acid in 150 mL of methanol. Add a magnetic stir bar.
- Acid Catalysis: Carefully add 2 mL of concentrated sulfuric acid to the suspension. Equip the flask with a reflux condenser.
  - Causality Explanation: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
- Esterification Reaction: Heat the mixture to reflux with stirring. The solid should dissolve as the reaction proceeds. Monitor the reaction for completion (typically 4-6 hours) using Thin Layer Chromatography (TLC).
  - Self-Validating System: Using a large excess of methanol as the solvent drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, ensuring a high conversion rate.
- Work-up and Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into 300 mL of cold water. Extract the aqueous mixture three times with 50 mL portions of dichloromethane (DCM).
- Washing: Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally 100 mL of brine.
  - Causality Explanation: The bicarbonate wash is crucial to remove the sulfuric acid catalyst and any unreacted N-formylanthranilic acid, preventing them from contaminating the final product.
- Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is crude **Methyl N-formylanthranilate**.
- Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure, crystalline **Methyl N-formylanthranilate**. Dry the final product.

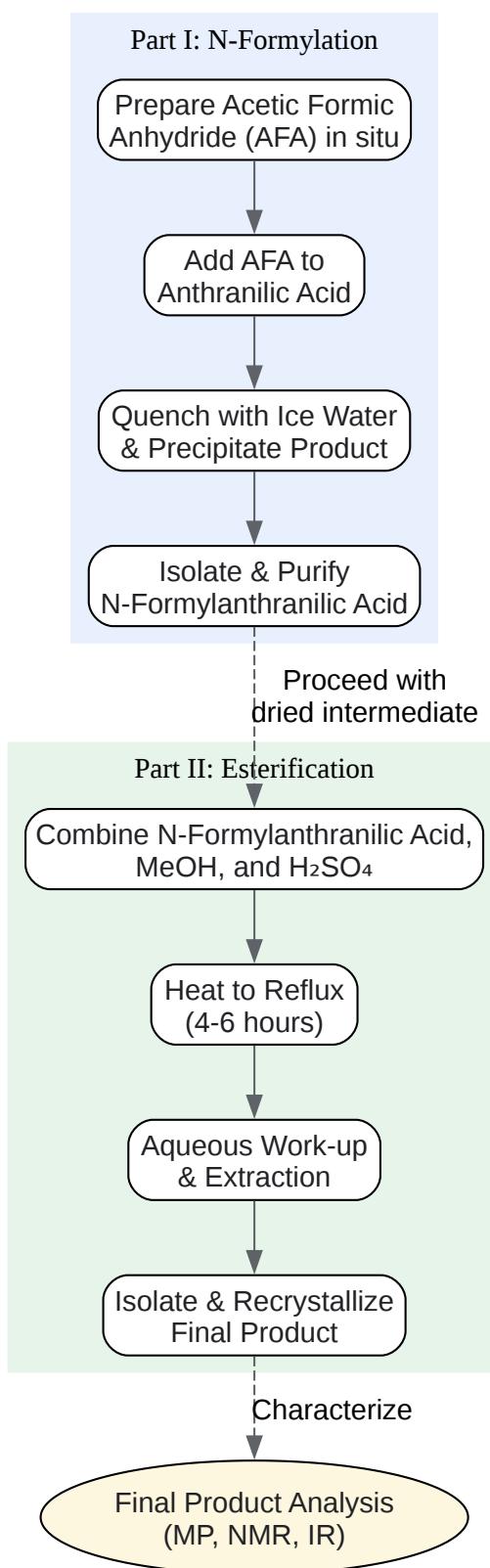
## Visualized Workflow and Reaction Scheme

The following diagrams illustrate the overall synthetic process and experimental workflow.



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Caption: Overall reaction scheme for the synthesis.



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Caption: Step-by-step experimental workflow diagram.

## Product Characterization

The final product, **Methyl N-formylanthranilate**, should be a pale yellow or white solid.[2] Its identity and purity can be confirmed by standard analytical methods.

Property	Expected Value
Appearance	Pale yellow to white solid[2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	179.17 g/mol [6]
Melting Point	52-53.5 °C[6]
Solubility	Soluble in ethanol; slightly soluble in water[6]

Further characterization via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy should be performed to confirm the structure unequivocally.

## Conclusion

The two-step synthesis of **Methyl N-formylanthranilate** from anthranilic acid via an N-formylated intermediate is a robust and reliable method suitable for laboratory-scale production. The use of in situ generated acetic formic anhydride provides a safe and effective means for the initial formylation, while the subsequent Fischer esterification is a classic and high-yielding transformation. By carefully controlling reaction conditions and executing proper purification techniques as detailed in this guide, researchers can consistently obtain a high-purity final product.

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